molecular formula C17H21N5O2 B11059763 Ethyl 5-methyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 5-methyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11059763
M. Wt: 327.4 g/mol
InChI Key: VLSQFNQRMYPPID-UHFFFAOYSA-N
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Description

ETHYL 7-(4-ISOPROPYLPHENYL)-5-METHYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound belonging to the class of tetraazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 7-(4-ISOPROPYLPHENYL)-5-METHYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-component reactions. One common method is the Biginelli reaction, which is an acid-catalyzed multicomponent condensation of an aromatic aldehyde, urea, and ethyl acetoacetate . The reaction is carried out under reflux conditions in ethanol with p-toluenesulfonic acid as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as atom economy and environmental safety, are often applied in the synthesis of similar compounds .

Chemical Reactions Analysis

Types of Reactions

ETHYL 7-(4-ISOPROPYLPHENYL)-5-METHYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

ETHYL 7-(4-ISOPROPYLPHENYL)-5-METHYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 7-(4-ISOPROPYLPHENYL)-5-METHYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation.

Properties

Molecular Formula

C17H21N5O2

Molecular Weight

327.4 g/mol

IUPAC Name

ethyl 5-methyl-7-(4-propan-2-ylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H21N5O2/c1-5-24-16(23)14-11(4)18-17-19-20-21-22(17)15(14)13-8-6-12(7-9-13)10(2)3/h6-10,15H,5H2,1-4H3,(H,18,19,21)

InChI Key

VLSQFNQRMYPPID-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NN=NN2C1C3=CC=C(C=C3)C(C)C)C

Origin of Product

United States

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